molecular formula C2H5NS2 B12644510 1,2,4-Dithiazolidine CAS No. 6669-23-4

1,2,4-Dithiazolidine

Cat. No.: B12644510
CAS No.: 6669-23-4
M. Wt: 107.20 g/mol
InChI Key: WGKLFJKQSWDWHK-UHFFFAOYSA-N
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Description

1,2,4-Dithiazolidine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Dithiazolidine can be synthesized through several methods. One common approach involves the reaction of 1,1-dichloro-2-nitroethylene with phenylthiourea derivatives. The choice of solvent plays a crucial role in determining the type of product formed. For instance, using chloroform as a solvent leads to the formation of 1,4,2-dithiazolidine, while using ethanol results in the formation of 1,3-thiazetidine .

Industrial Production Methods: Industrial production of this compound typically involves the use of bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method allows for the efficient synthesis of dithiasuccinoyl-amines, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Dithiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2,4-dithiazolidine involves the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms. This drives various chemical reactions, including nucleophilic substitution and sulfur transfer . The compound’s ability to act as a sulfurizing reagent is particularly notable in the synthesis of phosphorothioate-containing nucleotides .

Properties

CAS No.

6669-23-4

Molecular Formula

C2H5NS2

Molecular Weight

107.20 g/mol

IUPAC Name

1,2,4-dithiazolidine

InChI

InChI=1S/C2H5NS2/c1-3-2-5-4-1/h3H,1-2H2

InChI Key

WGKLFJKQSWDWHK-UHFFFAOYSA-N

Canonical SMILES

C1NCSS1

Origin of Product

United States

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